3-(1,3-Dioxolan-2-yl)-1-methylpiperidine

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

3-(1,3-Dioxolan-2-yl)-1-methylpiperidine (CAS 99803-15-3) is a heterocyclic small molecule (C₉H₁₇NO₂, MW 171.24 g/mol) comprising an N-methylpiperidine ring substituted at the 3-position with a 1,3-dioxolane moiety. The dioxolane ring functions as a cyclic acetal protecting group for the corresponding aldehyde, 1-methylpiperidine-3-carbaldehyde (CAS 99658-56-7), and vendors explicitly list this compound as '1-Methyl-piperidine-3-carbaldehyde acetal'.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 99803-15-3
Cat. No. B1367550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxolan-2-yl)-1-methylpiperidine
CAS99803-15-3
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)C2OCCO2
InChIInChI=1S/C9H17NO2/c1-10-4-2-3-8(7-10)9-11-5-6-12-9/h8-9H,2-7H2,1H3
InChIKeyPDZDWPHCSFLQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Dioxolan-2-yl)-1-methylpiperidine (CAS 99803-15-3): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


3-(1,3-Dioxolan-2-yl)-1-methylpiperidine (CAS 99803-15-3) is a heterocyclic small molecule (C₉H₁₇NO₂, MW 171.24 g/mol) comprising an N-methylpiperidine ring substituted at the 3-position with a 1,3-dioxolane moiety [1]. The dioxolane ring functions as a cyclic acetal protecting group for the corresponding aldehyde, 1-methylpiperidine-3-carbaldehyde (CAS 99658-56-7), and vendors explicitly list this compound as '1-Methyl-piperidine-3-carbaldehyde acetal' . Key computed physicochemical descriptors include an XLogP3-AA of 0.7, a topological polar surface area (TPSA) of 21.7 Ų, zero hydrogen-bond donors, three hydrogen-bond acceptors, and one freely rotatable bond [1]. The compound is commercially available from multiple suppliers at purity grades ranging from 95% to 98% and is classified under GHS as harmful if swallowed (H302), a skin irritant (H315), causing serious eye damage (H318), and a respiratory irritant (H335) [1].

Why Generic Substitution Fails: Regiochemical, Protecting-Group, and N-Methyl Determinants That Distinguish 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine from Its Closest Analogs


Three structural features of 3-(1,3-dioxolan-2-yl)-1-methylpiperidine preclude generic substitution among in-class analogs. First, the point of attachment of the dioxolane ring to the piperidine scaffold—position 3 versus position 2 (CAS 112391-00-1) or position 4 (CAS 112391-04-5)—generates regioisomers with distinct spatial and electronic environments that can differentially affect molecular recognition, steric accessibility, and downstream synthetic derivatization [1]. Second, the 1,3-dioxolane ring serves as a covalent protecting group for the latent 1-methylpiperidine-3-carbaldehyde; the free aldehyde (CAS 99658-56-7, MW 127.18) differs fundamentally in reactivity, stability, and H-bonding capacity, rendering the acetal and the free carbonyl non-interchangeable in synthetic sequences . Third, the presence of the N-methyl group distinguishes this compound from 3-(1,3-dioxolan-2-yl)piperidine (CAS 1001939-65-6, MW 157.21), altering lipophilicity (ΔMW = +14.03 Da for N-CH₃), eliminating the secondary amine H-bond donor, and modifying the basicity and pharmacokinetic profile of any derived scaffold [1]. These orthogonal differentiation axes mean that substitution of a 2- or 4-regioisomer, a des-methyl analog, or the free aldehyde would constitute a chemically distinct entity with non-equivalent properties.

Quantitative Differentiation Evidence for 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine (CAS 99803-15-3) Against Positional Isomers, Des-Methyl, and Free-Aldehyde Analogs


Regiochemical Differentiation: 3-Position Dioxolane Attachment Versus 2- and 4-Position Isomers

3-(1,3-Dioxolan-2-yl)-1-methylpiperidine bears the dioxolane substituent at the meta-like 3-position of the piperidine ring, as opposed to the 2-position (CAS 112391-00-1) or 4-position (CAS 112391-04-5) isomers. All three regioisomers share the identical molecular formula (C₉H₁₇NO₂) and molecular weight (171.24 g/mol), and their computed topological polar surface areas are equivalent at 21.7 Ų, meaning chromatographic separation and mass-based identification cannot distinguish them [1]. The regiochemical difference manifests in the spatial orientation of the dioxolane oxygen atoms relative to the N-methyl group: in the 3-isomer, the dioxolane is positioned at a non-equivalent distance and dihedral angle compared to the 2- and 4-isomers, which can alter steric accessibility at the nitrogen center and influence binding-pocket complementarity in target-based assays . No direct head-to-head bioactivity comparison among these three regioisomers has been published in the peer-reviewed literature, limiting the strength of this evidence to structural-inference level.

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Dioxolane Acetal as a Latent Aldehyde: Protecting-Group Strategy Versus Free 1-Methylpiperidine-3-carbaldehyde

The 1,3-dioxolane ring in this compound constitutes a cyclic acetal protecting group for 1-methylpiperidine-3-carbaldehyde (CAS 99658-56-7). The free aldehyde (MW 127.18 g/mol, C₇H₁₃NO) and the protected acetal (MW 171.24 g/mol, C₉H₁₇NO₂) differ by ΔMW = +44.06 g/mol (the mass of the ethylene glycol derived protecting group). The free aldehyde possesses a reactive carbonyl group capable of forming Schiff bases, undergoing nucleophilic addition, and participating in reductive amination, whereas the dioxolane acetal is stable under basic and nucleophilic conditions but can be deprotected under aqueous acid to regenerate the aldehyde on demand . This orthogonal reactivity profile enables synthetic strategies in which the piperidine nitrogen can be functionalized while the aldehyde remains protected, a selectivity not achievable with the free aldehyde [1]. Vendors explicitly catalog this compound under the synonym '1-Methyl-piperidine-3-carbaldehyde acetal,' confirming its recognized role as a protected building block .

Synthetic Chemistry Protecting Group Strategy Building Block

N-Methyl Substitution: Physicochemical Divergence from 3-(1,3-Dioxolan-2-yl)piperidine (Des-Methyl Analog)

Compared to the des-methyl analog 3-(1,3-dioxolan-2-yl)piperidine (CAS 1001939-65-6, MW 157.21 g/mol), the N-methyl group of the target compound adds 14.03 Da, increases computed lipophilicity (XLogP3-AA of 0.7 for the N-methyl compound versus a lower predicted value for the secondary amine), and critically eliminates the sole hydrogen-bond donor present in the des-methyl analog [1]. The des-methyl analog possesses one H-bond donor (secondary amine N–H) and two H-bond acceptors, whereas the target compound has zero H-bond donors and three H-bond acceptors. This H-bond donor elimination reduces the compound's capacity for donating hydrogen bonds to biological targets or solvents, which can improve membrane permeability (by reducing desolvation penalty) while simultaneously decreasing aqueous solubility . The TPSA values are comparable (21.7 Ų for the target; the des-methyl analog TPSA is expected to be similar given the same heavy-atom framework excluding the methyl group), indicating that passive permeability differences are driven primarily by H-bond donor count and logP rather than polar surface area.

Physicochemical Profiling Lead Optimization Pharmacokinetics

Computed Drug-Likeness and ADME Parameter Differentiation

Computational drug-likeness profiling of 3-(1,3-dioxolan-2-yl)-1-methylpiperidine reveals a compound with zero Rule-of-5 violations, a computed ACD/LogP of 2.05, and pH-dependent logD values of -1.88 (pH 5.5) and -0.85 (pH 7.4), indicating significant ionization at physiologically relevant pH due to the basic tertiary amine (predicted pKa ~8–9) . By comparison, the des-methyl analog 3-(1,3-dioxolan-2-yl)piperidine, bearing a secondary amine, would exhibit a higher pKa (predicted ~10–11) and a different ionization profile at pH 7.4, while the N-oxide derivative (CAS 99803-16-4, MW 187.24 g/mol) introduces a permanent dipole and increased polar surface area that alters both solubility and permeability . The target compound's ACD/BCF (bioconcentration factor) is predicted as 1.00 at both pH 5.5 and pH 7.4, consistent with low bioaccumulation potential and rapid clearance expectations . These computed parameters, while not a substitute for experimental ADME data, provide a quantitative basis for differentiating the target compound from analogs in early-stage screening cascades where physicochemical filtering guides compound prioritization.

Drug-Likeness ADME Prediction Computational Chemistry

GHS Safety and Handling Profile: Quantitative Hazard Classification for Laboratory Procurement

The European Chemicals Agency (ECHA) Classification and Labelling Inventory assigns 3-(1,3-dioxolan-2-yl)-1-methylpiperidine four harmonized GHS hazard statements based on notified classifications: H302 (Acute Toxicity Category 4, harmful if swallowed, 100% notifier agreement), H315 (Skin Irritation Category 2, causes skin irritation, 100% agreement), H318 (Eye Damage Category 1, causes serious eye damage, 100% agreement), and H335 (STOT SE Category 3, may cause respiratory irritation, 100% agreement) [1]. The signal word is 'Danger,' primarily driven by the Eye Damage Category 1 classification (H318) [1]. In comparison, the des-methyl analog 3-(1,3-dioxolan-2-yl)piperidine (CAS 1001939-65-6) is also registered in the ECHA C&L Inventory but its notified classification may differ due to the presence of the secondary amine [2]. The N-oxide derivative (CAS 99803-16-4, C₉H₁₇NO₃, MW 187.24) has a distinct molecular formula with an additional oxygen atom, which may alter its toxicological profile, although specific GHS data for the N-oxide are not consolidated in the same public databases . For procurement and laboratory handling purposes, the Eye Damage Category 1 classification mandates the use of appropriate eye protection (goggles or face shield), a requirement that may differ for analogs lacking this specific hazard classification.

Safety Assessment Laboratory Handling Regulatory Compliance

Commercial Purity Specifications and Vendor Availability: Procurement-Grade Differentiation

Commercially available purity grades for 3-(1,3-dioxolan-2-yl)-1-methylpiperidine range from 95% to 98% across multiple suppliers. AKSci offers the compound at 95% minimum purity (catalog Z2616) ; Leyan (Shanghai) supplies it at 98% purity (catalog 1751049) ; Beyotime Biotechnology lists 95% purity (catalog Y147042) ; and Bide Pharm (毕得医药) offers 95%+ purity (catalog BD288652) . For the positional isomer 2-(1,3-dioxolan-2-yl)-1-methylpiperidine (CAS 112391-00-1), Hairuichem and Leyan both supply at 97% purity . The 4-position isomer (CAS 112391-04-5) is available from MolCore at 98% purity and from Leyan at 95% purity . The des-methyl analog 3-(1,3-dioxolan-2-yl)piperidine (CAS 1001939-65-6) is offered by MolCore at 98% purity (NLT 98%) . Notably, the target compound's MDL number is MFCD18483337, which provides a unique identifier for procurement authentication and distinguishes it from the 2-isomer, 4-isomer, and des-methyl analog, each of which carries a different MDL number .

Chemical Procurement Quality Control Vendor Comparison

Best-Fit Application Scenarios for 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine (CAS 99803-15-3) Based on Quantitative Differentiation Evidence


Multi-Step Synthetic Sequences Requiring Orthogonal Aldehyde Protection

For medicinal chemistry campaigns requiring sequential functionalization of the piperidine nitrogen while preserving a latent aldehyde for late-stage diversification, the dioxolane-acetal form (CAS 99803-15-3) is the appropriate procurement choice over the free aldehyde 1-methylpiperidine-3-carbaldehyde (CAS 99658-56-7). The acetal's stability under basic and nucleophilic conditions allows N-alkylation, N-acylation, or N-sulfonylation without competing aldehyde reactivity, after which mild acidic deprotection (e.g., aqueous HCl/THF) regenerates the aldehyde for reductive amination, Grignard addition, or Horner–Wadsworth–Emmons olefination . The ΔMW of +44.06 Da for the acetal versus the free aldehyde provides a convenient mass tag for reaction monitoring by LC-MS .

Scaffold-Hopping and SAR Studies Requiring Defined N-Methyl Substitution

In structure–activity relationship (SAR) investigations where the N-methyl group is a critical pharmacophoric element, procurement of the N-methyl compound (CAS 99803-15-3) rather than the des-methyl analog (CAS 1001939-65-6) is essential. The N-methyl group eliminates the H-bond donor capacity of the piperidine nitrogen (ΔHBD = -1), increases lipophilicity (ΔMW = +14.03 Da, estimated ΔLogP ≈ +0.3 to +0.8), and prevents metabolic N-dealkylation pathways that would complicate pharmacokinetic interpretation [1]. These differences in physicochemical and metabolic profile can determine whether a compound series meets lead-like criteria in hit-to-lead optimization .

Precision Procurement for Regioisomer-Sensitive Biological Assays

When biological assay results are known or suspected to be sensitive to the position of the dioxolane substituent on the piperidine ring, procurement of the authentic 3-substituted regioisomer (CAS 99803-15-3) with verified identity (MDL MFCD18483337) is mandatory, as the 2-isomer (CAS 112391-00-1) and 4-isomer (CAS 112391-04-5) are analytically indistinguishable by mass spectrometry alone (identical MW = 171.24 g/mol, identical TPSA = 21.7 Ų) . Authentic reference standards of each regioisomer are required to establish chromatographic retention time differences, and any substitution could confound dose–response interpretations in target-engagement or phenotypic screening assays .

Laboratory-Scale Process Development Under GHS-Compliant Safety Protocols

For laboratory operations requiring GHS-compliant risk assessment, the Eye Damage Category 1 (H318) classification of 3-(1,3-dioxolan-2-yl)-1-methylpiperidine mandates the use of sealed eye protection (goggles or face shield) and engineering controls appropriate for a 'Danger'-signal-word substance [2]. This differentiates the compound from analogs that may carry less severe ocular hazard classifications. Procurement specifications should include a current Safety Data Sheet (SDS) confirming the GHS classification, and laboratory SOPs should account for the combined hazards of acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) during weighing, solution preparation, and waste handling [2].

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